2-Hydroxyestradiol

Description

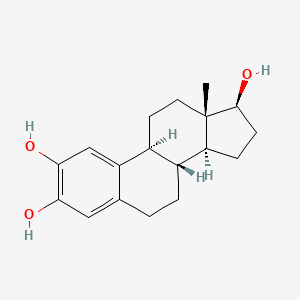

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,17,19-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILDHNKDVHLEQB-XSSYPUMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022372 | |

| Record name | 2-Hydroxy-estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxyestradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

362-05-0 | |

| Record name | 2-Hydroxyestradiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyestradiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07706 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Hydroxyestradiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxyestradiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYU2L67YUU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxyestradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

190 - 191 °C | |

| Record name | 2-Hydroxyestradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In Vitro Synthesis of 2-Hydroxyestradiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary in vitro synthesis pathways for 2-hydroxyestradiol, a critical catechol estrogen metabolite. The document details both enzymatic and chemical methodologies, offering structured data for comparative analysis and comprehensive experimental protocols for practical application.

Introduction

This compound (2-OHE2) is a major metabolite of estradiol, formed through the hydroxylation of the parent hormone.[1] This conversion is a key step in estrogen metabolism and is catalyzed predominantly by cytochrome P450 (CYP) enzymes.[1] The in vitro synthesis of 2-OHE2 is essential for a variety of research applications, including the study of estrogen-mediated physiological and pathological processes, the development of analytical standards, and the screening of potential therapeutic agents that modulate estrogen metabolism. This guide explores the core methodologies for producing this compound in a laboratory setting.

Enzymatic Synthesis of this compound

The most common and biologically relevant method for the in vitro synthesis of this compound is through enzymatic hydroxylation of estradiol. This process utilizes cytochrome P450 enzymes, which are a superfamily of monooxygenases.[1] The primary CYP isoforms involved in the 2-hydroxylation of estradiol are CYP1A1, CYP1A2, and CYP3A4.[2][3]

Key Cytochrome P450 Isoforms

-

CYP1A1: Primarily an extrahepatic enzyme, CYP1A1 is involved in the 2-hydroxylation of estradiol in tissues outside the liver.[1]

-

CYP1A2: A major hepatic enzyme, CYP1A2 shows the highest activity for estradiol 2-hydroxylation in the liver.[2]

-

CYP3A4: Another significant hepatic enzyme that contributes to the 2-hydroxylation of estradiol.[2][3]

Enzymatic Reaction Signaling Pathway

The enzymatic synthesis of this compound from estradiol by cytochrome P450 enzymes is a multi-step process that requires the presence of NADPH as a cofactor. The general pathway is illustrated below.

Quantitative Data for Enzymatic Synthesis

The following table summarizes the kinetic parameters for the 2-hydroxylation of estradiol by key human CYP isoforms.

| Enzyme | Apparent Km (µM) | Turnover Number (nmol product/min/nmol P450) | Reference |

| CYP1A1 | 7.9 ± 1.2 | 1.3 ± 0.1 | [2] |

| CYP1A2 | 16.3 ± 2.5 | 3.5 ± 0.3 | [2] |

| CYP3A4 | 35.7 ± 5.4 | 0.4 ± 0.04 | [2] |

| CYP1B1 | 0.78 | 0.27 | [4] |

Note: Data is compiled from studies using cDNA-expressed human CYP isoforms.

Experimental Protocol: In Vitro Estradiol 2-Hydroxylation Assay

This protocol provides a general framework for the enzymatic synthesis of this compound using recombinant human CYP enzymes.

Materials:

-

Recombinant human CYP1A1, CYP1A2, or CYP3A4

-

Estradiol

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH

-

Potassium phosphate buffer (pH 7.4)

-

Methanol

-

Ethyl acetate

-

Water, HPLC grade

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer (final concentration 50-100 mM), the desired recombinant CYP enzyme (e.g., 10-50 pmol), and estradiol (substrate concentration can be varied, e.g., 1-50 µM, dissolved in a minimal amount of methanol).

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Start the reaction by adding the NADPH regenerating system or NADPH (final concentration ~1 mM).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold methanol or by adding a quenching solvent like ethyl acetate.

-

Extraction: Extract the metabolites by adding a water-immiscible organic solvent such as ethyl acetate. Vortex the mixture and centrifuge to separate the phases.

-

Drying and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried residue in a suitable solvent for analysis (e.g., mobile phase for HPLC).

Microbiological Synthesis of this compound

An alternative enzymatic approach involves the use of whole-cell biocatalysis. The fungus Aspergillus alliaceus has been shown to be effective in hydroxylating estradiol to produce both this compound and 4-hydroxyestradiol.[5]

Quantitative Data for Microbiological Synthesis

| Microorganism | Substrate | Product | Yield | Reference |

| Aspergillus alliaceus | Estradiol | This compound | 16% | [5] |

| Aspergillus alliaceus | Estradiol | 4-Hydroxyestradiol | 45% | [5] |

Experimental Protocol: Estradiol Biotransformation by Aspergillus alliaceus

This protocol outlines a general procedure for the microbial hydroxylation of estradiol.

Materials:

-

Culture of Aspergillus alliaceus

-

Appropriate fermentation medium

-

Estradiol

-

Ascorbic acid (as an antioxidant)

-

Solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Cultivation: Grow Aspergillus alliaceus in a suitable liquid fermentation medium until a sufficient biomass is achieved.

-

Substrate Addition: Add estradiol (dissolved in a suitable solvent like ethanol or DMSO) to the culture. A typical substrate concentration might be in the range of 0.5 g/L.

-

Antioxidant Addition: Add ascorbic acid to the reaction mixture to prevent the oxidation of the catechol estrogen products.[5]

-

Incubation: Continue the fermentation under controlled conditions (temperature, agitation) for a period of time (e.g., 24-72 hours) to allow for biotransformation.

-

Extraction: After incubation, extract the entire culture broth with an organic solvent like ethyl acetate.

-

Purification: The organic extract can then be concentrated and subjected to purification to isolate this compound.

Chemical Synthesis of this compound

While enzymatic methods are more biomimetic, chemical synthesis offers an alternative route for producing this compound, particularly for obtaining larger quantities or for creating derivatives. A key step in one reported chemical synthesis involves the direct 2-hydroxylation of a protected estradiol derivative.[6]

Chemical Synthesis Pathway Overview

A simplified representation of a chemical synthesis approach is provided below.

Purification and Analysis

Following synthesis, this compound must be purified and analyzed. High-performance liquid chromatography (HPLC) is the most common technique for both purification and quantification.[7]

HPLC Purification Protocol

Instrumentation and Conditions:

-

Column: A reversed-phase C18 column is typically used.[8]

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of acid like formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed for separation.[9]

-

Detection: UV detection at a wavelength around 280 nm can be used, or for higher sensitivity, fluorescence detection or mass spectrometry (LC-MS) can be employed.[7][10]

General Procedure:

-

Sample Preparation: The reconstituted sample from the synthesis is filtered to remove any particulate matter.

-

Injection: Inject the sample onto the HPLC system.

-

Elution: Run the appropriate gradient program to separate this compound from the starting material (estradiol) and any other byproducts.

-

Fraction Collection: If used for purification, collect the fractions corresponding to the this compound peak.

-

Analysis: For quantification, integrate the peak area and compare it to a standard curve of known this compound concentrations.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the in vitro synthesis and analysis of this compound.

References

- 1. Hydroxylation of estradiol - Wikipedia [en.wikipedia.org]

- 2. Role of human cytochrome P450 1A1, 1A2, 1B1, and 3A4 in the 2-, 4-, and 16alpha-hydroxylation of 17beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of cytochrome P450 in estradiol metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 17 beta-estradiol hydroxylation catalyzed by human cytochrome P450 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microbiological hydroxylation of estradiol: formation of 2- and 4-hydroxyestradiol by Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. High-performance liquid chromatographic analysis of steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of serum unconjugated estriol and estradiol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Biological Functions of 2-Hydroxyestradiol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyestradiol (2-OHE2) is a primary catechol estrogen metabolite of estradiol, formed through hydroxylation by cytochrome P450 enzymes.[1][2] Long considered an inactive byproduct, emerging evidence reveals 2-OHE2 as a biologically active molecule with a complex and often paradoxical profile. It exhibits weak estrogenic activity, potent antioxidant and neuroprotective properties, and a dual role in carcinogenesis, acting as both a potential genotoxic agent and a precursor to the anti-cancer compound 2-methoxyestradiol.[1][3][4] This document provides an in-depth examination of the biosynthesis, metabolism, and multifaceted biological functions of 2-OHE2, presenting quantitative data, detailed experimental protocols, and key signaling pathways to serve as a comprehensive resource for the scientific community.

Biosynthesis and Metabolism of this compound

The transformation of estradiol into this compound represents a major metabolic pathway, occurring predominantly in the liver but also in extrahepatic tissues such as the breast, brain, and uterus.[1][2] This conversion is primarily catalyzed by cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4.[1][5] Once formed, 2-OHE2 is subject to several subsequent metabolic transformations that dictate its ultimate biological effects.

The primary metabolic fates of 2-OHE2 are:

-

O-methylation: Catalyzed by catechol-O-methyltransferase (COMT), this is a critical detoxification pathway that converts 2-OHE2 into 2-methoxyestradiol (2-ME2).[1][5] 2-ME2 is a non-estrogenic metabolite with potent anti-angiogenic and anti-proliferative properties.[1][4]

-

Oxidation: 2-OHE2 can undergo metabolic redox cycling to form semiquinone and quinone intermediates.[1] This process is accompanied by the generation of reactive oxygen species (ROS), which can lead to oxidative damage of cellular macromolecules, including DNA.[1][6]

-

Dehydrogenation: 2-OHE2 can also be converted to 2-hydroxyestrone (2-OHE1).[5]

Biological Activities of this compound

Estrogenic Activity and Receptor Binding

2-OHE2 is a weak estrogen that interacts with both estrogen receptor subtypes, ERα and ERβ.[1] Its binding affinity is significantly lower than that of its parent compound, estradiol.[1][7] This reduced affinity and more rapid dissociation from the receptors mean that 2-OHE2 possesses low intrinsic estrogenic activity.[1] In some contexts, it can act as an antagonist to the more potent effects of estradiol, leading to its classification as a selective estrogen receptor modulator (SERM).[1] Despite its weaker activity, its ability to bind to nuclear estrogen receptors suggests it can be transcriptionally active.[7]

| Ligand | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) | Dissociation Constant (Kd) | Reference(s) |

| Estradiol (E2) | 100 | 100 | ~0.1-0.2 nM | [7][8] |

| This compound (2-OHE2) | 7 - 25 | 11 - 35 | 0.31 nM | [1][7][9] |

Table 1: Estrogen Receptor Binding Affinity of this compound vs. Estradiol. RBA values are typically relative to estradiol (set at 100%). The range reflects variations across different studies and assay conditions.

Neuroprotective Functions

A significant body of research highlights the neuroprotective capabilities of 2-OHE2, which notably surpass those of estradiol in certain models of neuronal damage.[10] This protection is primarily attributed to its potent antioxidant activity. In studies using the hippocampal HT22 cell line, 2-OHE2 provided significantly greater protection against hydrogen peroxide-induced cell death compared to estradiol at equimolar concentrations.[10] Furthermore, 2-OHE2 was more effective at reducing cellular lipid peroxidation in rat brain homogenates.[10] A key finding is that these neuroprotective mechanisms may not involve classical estrogen receptors, suggesting a direct chemical antioxidant effect.[10]

Cardiovascular Effects

2-OHE2 contributes to the overall cardiovascular protection afforded by estrogens. It has been shown to inhibit the proliferation of vascular smooth muscle cells, a key process in the development of atherosclerosis.[2][11] Studies have demonstrated that 2-OHE2, similar to estradiol and its other metabolite 2-methoxyestradiol, can induce coronary artery relaxation and inhibit agonist-induced contractions through a non-genomic mechanism.[12] Much of the vasoprotective effect is also mediated by its conversion to 2-ME2, which has well-documented anti-proliferative and cardioprotective activities.[4][11]

Antioxidant Properties

As a catechol estrogen, 2-OHE2 is a potent antioxidant.[1][13] Its chemical structure allows it to effectively scavenge free radicals.[14] This radical-trapping activity is more potent than that of estradiol itself.[13] This function is crucial for its neuroprotective effects and its ability to inhibit ferroptosis, an iron-dependent form of cell death.[1][14]

Dual Role in Carcinogenesis

The role of 2-OHE2 in cancer is complex and paradoxical, with evidence supporting both pro-carcinogenic and anti-carcinogenic activities.

-

Genotoxicity and Carcinogenesis: The oxidation of 2-OHE2 to semiquinones and quinones generates ROS, which can cause oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydroxy-2'-deoxyguanosine (8-oxodG).[6][15] This metabolic pathway is considered a mechanism for estrogen-induced carcinogenesis.[15] Studies have shown that 2-OHE2 can induce mutations, neoplastic transformation, and apoptosis in human mammary epithelial cells (MCF-10A and MCF-10F).[6][16][17]

-

Anti-Cancer and Protective Effects: Conversely, 2-OHE2 is also considered a "good" estrogen metabolite in some contexts.[2] Its weak estrogenicity may reduce the proliferative signals in hormone-sensitive tissues like the breast.[2] Some studies have found lower levels of 2-OHE2 in postmenopausal breast cancer patients compared to controls.[2] The most significant protective mechanism is its role as the direct precursor to 2-methoxyestradiol, a metabolite with established anti-cancer and anti-angiogenic properties that are mediated independently of estrogen receptors.[1][4]

Key Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This protocol is used to determine the relative binding affinity of 2-OHE2 for estrogen receptors.[7]

-

Preparation of Cytosol: MCF-7 human breast cancer cells are harvested and homogenized in a buffer (e.g., Tris-EDTA-molybdate buffer). The homogenate is centrifuged at high speed (e.g., 105,000 x g) to obtain the cytosolic fraction containing the estrogen receptors.

-

Competitive Binding: Aliquots of the cytosol are incubated with a constant, low concentration of a radiolabeled estrogen (e.g., [³H]Estradiol).

-

Incubation: A range of concentrations of unlabeled competitor ligand (estradiol for the standard curve, or 2-OHE2 for the test) is added to the incubation tubes. A tube with only radiolabeled ligand measures total binding, and a tube with a large excess of unlabeled estradiol measures non-specific binding.

-

Separation: After incubation (e.g., 18 hours at 4°C), bound and free radioligand are separated. This is commonly done by adding a dextran-coated charcoal suspension, which adsorbs the free ligand, followed by centrifugation.

-

Quantification: The radioactivity in the supernatant (representing the bound ligand) is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The relative binding affinity (RBA) is then determined by the formula: RBA = (IC50 of Estradiol / IC50 of 2-OHE2) x 100.

In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol assesses the ability of 2-OHE2 to protect neuronal cells from oxidative damage.[10]

-

Cell Culture: Murine hippocampal HT22 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and plated in multi-well plates.

-

Pre-incubation: Cells are pre-incubated with various concentrations of 2-OHE2 or estradiol (e.g., 1 µM and 10 µM) for a specified time (e.g., 24 hours). A vehicle control (e.g., ethanol) is also included.

-

Induction of Oxidative Stress: A toxic challenge is introduced by adding an oxidative agent, such as hydrogen peroxide (H₂O₂), to the culture medium for a set duration.

-

Assessment of Cell Viability: After the toxic challenge, cell viability is measured using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance, which is proportional to the number of viable cells, is read on a plate reader.

-

Data Analysis: The viability of cells treated with 2-OHE2 and H₂O₂ is compared to cells treated with H₂O₂ alone. A significant increase in viability indicates a neuroprotective effect.

Assay for Oxidative DNA Damage and Apoptosis

This protocol is used to investigate the genotoxic and pro-apoptotic effects of 2-OHE2 in epithelial cells.[6][15]

-

Cell Culture and Treatment: Human mammary epithelial cells (e.g., MCF-10A) are cultured and treated with 2-OHE2 (e.g., 20 µM) for various time points.

-

Measurement of ROS: Intracellular ROS generation is measured using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). Following treatment, cells are incubated with DCFDA, and the fluorescence intensity is measured, which is proportional to the amount of ROS.

-

Quantification of Oxidative DNA Damage: Genomic DNA is isolated from the cells. The formation of specific oxidative lesions, such as 8-oxodG, is quantified using methods like HPLC with electrochemical detection or ELISA with a specific antibody.

-

Apoptosis Detection (TUNEL Assay): Apoptosis is assessed by Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL). This method detects DNA fragmentation by labeling the 3'-hydroxyl termini in the DNA breaks. TUNEL-positive cells are visualized and quantified using fluorescence microscopy.

-

Apoptosis Detection (PARP Cleavage): Apoptosis is also confirmed by Western blotting. Cell lysates are collected, and proteins are separated by SDS-PAGE. The blot is probed with an antibody against PARP (poly(ADP-ribose) polymerase). Cleavage of the 116-kDa PARP protein into an 85-kDa fragment is a hallmark of caspase-mediated apoptosis.

Conclusion and Future Directions

This compound is a pleiotropic molecule with a complex biological profile that defies simple categorization. Its functions are highly context-dependent, varying with the specific tissue, the local metabolic environment (e.g., COMT activity), and the presence of other hormones. While its potential for genotoxicity through redox cycling warrants caution, its potent antioxidant and neuroprotective properties, coupled with its role as a precursor to the anti-cancer agent 2-methoxyestradiol, highlight its therapeutic potential.

Future research should focus on elucidating the precise molecular switches that determine whether 2-OHE2 follows a genotoxic or a protective metabolic pathway in different tissues. Understanding how to selectively promote its methylation to 2-ME2 could be a promising strategy for developing novel therapeutics for cancer, cardiovascular disease, and neurodegenerative disorders. For drug development professionals, 2-OHE2 and its stable analogs represent a rich area for exploration, potentially leading to new classes of SERMs or tissue-specific protective agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Rupa Health [rupahealth.com]

- 3. This compound - LKT Labs [lktlabs.com]

- 4. 2-Methoxyestradiol, a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroxylation of estradiol - Wikipedia [en.wikipedia.org]

- 6. This compound induces oxidative DNA damage and apoptosis in human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding of this compound and 4-hydroxyestradiol to the estrogen receptor of MCF-7 cells in cytosolic extracts and in nuclei of intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound [medbox.iiab.me]

- 10. 2-OH-estradiol, an endogenous hormone with neuroprotective functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Nongenomic inhibition of coronary constriction by 17β-estradiol, 2- hydroxyestradiol, and 2-methoxyestradiol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antioxidant effects of estradiol and this compound on iron-induced lipid peroxidation of rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Estradiol - Wikipedia [en.wikipedia.org]

- 15. tandfonline.com [tandfonline.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Estradiol and its metabolites 4-hydroxyestradiol and this compound induce mutations in human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 2-Hydroxyestradiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyestradiol (2-OHE2) is a significant endogenous metabolite of estradiol, belonging to the class of catechol estrogens. First identified in 1960, its biological role has been a subject of extensive research, revealing a complex profile that includes weak estrogenic activity, potent antioxidant effects, and neuroprotective properties. It is also a crucial intermediate in the metabolic pathway leading to the formation of 2-methoxyestradiol, a compound with notable anti-cancer and anti-angiogenic activities. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and biological functions of this compound. It includes detailed experimental protocols for key assays, quantitative data on its biochemical interactions, and a depiction of its signaling pathways to serve as a valuable resource for researchers in endocrinology, neurobiology, and cancer drug development.

Discovery and History

The pioneering work of Dr. Jack Fishman and his colleagues in 1960 led to the initial identification of this compound as a major metabolite of estradiol in humans. This discovery opened a new avenue of research into the physiological and pathological roles of estrogen metabolites, shifting the focus beyond the parent hormone. Subsequent research has elucidated its formation primarily in the liver through the action of cytochrome P450 enzymes and its further metabolism by catechol-O-methyltransferase (COMT).

Biosynthesis and Metabolism

This compound is endogenously synthesized from estradiol via hydroxylation at the C2 position of the steroid's A-ring. This reaction is predominantly catalyzed by cytochrome P450 enzymes, with CYP1A2 and CYP3A4 being the major isoforms involved in the liver.[1] This metabolic conversion can also occur in other tissues, including the brain and breast.

Once formed, this compound is a substrate for the enzyme catechol-O-methyltransferase (COMT), which catalyzes its conversion to 2-methoxyestradiol. This methylation is a critical step in the further metabolism and detoxification of catechol estrogens.

Biosynthesis and metabolism of this compound.

Quantitative Data

Table 1: Estrogen Receptor Binding Affinity of this compound

| Receptor | Ligand | Binding Affinity (Ki) | Relative Binding Affinity (%) (Estradiol = 100%) |

| Estrogen Receptor α (ERα) | Estradiol | ~0.2 nM[2] | 100 |

| This compound | Not explicitly found | ~7%[3] | |

| Estrogen Receptor β (ERβ) | Estradiol | ~0.5 nM[2] | 100 |

| This compound | Not explicitly found | ~11%[3] |

Table 2: Inhibition of Catechol-O-Methyltransferase (COMT) by Various Compounds

| Compound | Substrate | IC50 (µM) |

| Epinephrine | This compound | Not explicitly found |

| Norepinephrine | This compound | Not explicitly found |

| Dopamine | This compound | Not explicitly found |

Experimental Protocols

Neuroprotection Assay in HT22 Hippocampal Cells

This protocol is adapted from studies investigating the neuroprotective effects of estrogens against oxidative stress.[4][5]

Objective: To determine the dose-dependent neuroprotective effect of this compound against hydrogen peroxide (H₂O₂)-induced cell death in the murine hippocampal cell line HT22.

Methodology:

-

Cell Culture:

-

Culture HT22 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Experimental Plating:

-

Seed HT22 cells in 96-well plates at a density of 5 x 10³ cells per well.

-

Allow cells to adhere and grow for 24 hours.

-

-

Treatment:

-

Prepare stock solutions of this compound in ethanol.

-

Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 24 hours. Include a vehicle control (ethanol).

-

-

Induction of Oxidative Stress:

-

After the pre-incubation period, expose the cells to a toxic concentration of hydrogen peroxide (e.g., 250 µM).

-

-

Assessment of Cell Viability (MTT Assay):

-

After 24 hours of H₂O₂ exposure, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well at a final concentration of 0.5 mg/mL.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Workflow for neuroprotection assay.

Morphological Transformation Assay in MCF-10F Cells

This protocol is based on studies of estrogen-induced transformation of the non-tumorigenic human breast epithelial cell line MCF-10F.[6]

Objective: To assess the ability of this compound to induce morphological changes indicative of cellular transformation in MCF-10F cells.

Methodology:

-

Cell Culture:

-

Culture MCF-10F cells in DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 10 µg/mL insulin, 0.5 µg/mL hydrocortisone, and 100 ng/mL cholera toxin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Treatment:

-

Plate MCF-10F cells in 6-well plates.

-

Once the cells reach confluence, treat them with a physiologically relevant concentration of this compound (e.g., 100 nM). Include a vehicle control.

-

Replenish the medium with fresh this compound every 3-4 days.

-

-

Observation of Morphological Changes:

-

Monitor the cells regularly using phase-contrast microscopy for the appearance of transformed foci, characterized by a loss of contact inhibition and the formation of multilayered cell clusters.

-

Continue the treatment and observation for several weeks (e.g., 4-6 weeks).

-

-

Quantification of Foci Formation:

-

At the end of the experiment, fix the cells with methanol and stain with Giemsa.

-

Count the number of transformed foci in each well.

-

References

- 1. This compound | Rupa Health [rupahealth.com]

- 2. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estradiol acts directly and indirectly on multiple signaling pathways to phosphorylate cAMP-response element binding protein in GnRH neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-OH-estradiol, an endogenous hormone with neuroprotective functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the neuroprotective effects of estrogens on hydrogen peroxide-induced cell death in hippocampal HT22 cells: time and dose-dependency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

mechanism of action of 2-Hydroxyestradiol

An In-depth Technical Guide on the Core Mechanism of Action of 2-Hydroxyestradiol

Introduction

This compound (2-OHE2) is a major endogenous catechol estrogen, produced through the hydroxylation of the parent hormone estradiol.[1][2] This metabolite, once considered an inactive byproduct, is now recognized for its pleiotropic biological activities that span from weak estrogenic and anti-estrogenic effects to potent antioxidant, neuroprotective, and cardiovascular-protective roles.[1][3] Its mechanism of action is multifaceted, involving interactions with classical nuclear estrogen receptors, modulation of catecholamine pathways, and a dual role in both protecting against and contributing to oxidative stress. This guide provides a detailed examination of the molecular mechanisms underpinning the diverse functions of this compound, tailored for researchers, scientists, and drug development professionals.

Biosynthesis and Metabolism

The biological activity of 2-OHE2 is intrinsically linked to its formation from estradiol and its subsequent metabolic conversion.

Biosynthesis: The primary pathway for 2-OHE2 production is the hydroxylation of estradiol at the C-2 position of the A-ring.[1] This reaction is predominantly catalyzed by cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4, which are highly expressed in the liver but also present in other tissues like the breast, uterus, and brain.[1][2][4]

Metabolism by COMT: As a catechol estrogen, 2-OHE2 is a key substrate for the enzyme Catechol-O-methyltransferase (COMT).[2][5] COMT catalyzes the methylation of one of the hydroxyl groups on the catechol ring, converting 2-OHE2 into 2-methoxyestradiol (2-ME2).[2][5][6] This metabolic step is crucial as it not only inactivates the catechol estrogen but also produces 2-ME2, a metabolite with its own distinct biological profile, including potent anti-angiogenic and anti-proliferative effects.[2][5] this compound is considered a prodrug of 2-methoxyestradiol.[2] Genetic variations in the COMT gene can lead to slower metabolism of hydroxy-estrogens, potentially leading to their accumulation.[7]

Caption: Metabolic Pathway of this compound.

Interaction with Nuclear Estrogen Receptors (ERα and ERβ)

2-OHE2 interacts with the classical nuclear estrogen receptors, ERα and ERβ, but its binding characteristics and functional outcomes differ significantly from those of its parent compound, estradiol.

Binding Affinity: 2-OHE2 exhibits a substantially lower binding affinity for both ERα and ERβ compared to estradiol.[1][2] This reduced affinity means that higher concentrations of 2-OHE2 are required to occupy the receptors. It also dissociates from the receptors more rapidly than estradiol.[2] Despite the lower affinity, it can still elicit estrogenic responses in certain contexts, such as in human breast cancer cells.[2]

Functional Activity: Due to its weak binding, 2-OHE2 is generally considered a weak estrogen.[8] Furthermore, it can act as a partial antagonist in the presence of estradiol, competing for receptor binding and thereby attenuating the potent estrogenic effects of estradiol.[2] This profile suggests that 2-OHE2 may function as a selective estrogen receptor modulator (SERM).[2] This weaker proliferative signal is considered a protective effect in hormone-sensitive tissues like the breast.[1]

Quantitative Data: Estrogen Receptor Binding

| Compound | Receptor | Relative Binding Affinity (RBA) % vs. Estradiol | Dissociation Constant (Kd) |

| This compound | ERα | 7% - 25%[2][9] | 0.31 nM[9] |

| ERβ | ~11%[2] | - | |

| 4-Hydroxyestradiol | ERα | ~26%[9] | 0.21 nM[9] |

| Estradiol (E2) | ERα / ERβ | 100% (Reference) | ~0.65 nM[10] |

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol outlines a method to determine the relative binding affinity of a test compound like 2-OHE2 for estrogen receptors compared to a radiolabeled ligand, typically [3H]-Estradiol.[11]

Objective: To calculate the IC50 (concentration of test compound that inhibits 50% of radiolabeled estradiol binding) and determine the relative binding affinity.

Materials:

-

Rat Uterine Cytosol (source of ERα and ERβ)

-

[3H]-Estradiol (radiolabeled ligand)

-

Unlabeled 17β-Estradiol (for standard curve)

-

Test Compound (e.g., this compound)

-

Assay Buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry

-

Scintillation fluid and counter

Procedure:

-

Preparation of Cytosol: Homogenize rat uteri in ice-cold TEDG buffer. Centrifuge at 2,500 x g for 10 min at 4°C to remove the nuclear fraction. Ultracentrifuge the supernatant at 105,000 x g for 60 min at 4°C. The resulting supernatant is the cytosol containing the estrogen receptors.[11]

-

Assay Setup: In assay tubes, combine the cytosol preparation (e.g., 50-100 µg protein), a fixed concentration of [3H]-Estradiol (e.g., 0.5-1.0 nM), and increasing concentrations of either unlabeled estradiol (for the standard curve) or the test compound (e.g., 1 x 10⁻¹¹ to 3 x 10⁻⁴ M).[11]

-

Incubation: Incubate the tubes at 4°C for 18-24 hours to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing. Centrifuge to pellet the HAP.

-

Quantification: Discard the supernatant containing the free radioligand. Wash the HAP pellet with buffer. Resuspend the final pellet in scintillation fluid and measure radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of [3H]-Estradiol bound versus the log concentration of the competitor (unlabeled estradiol or test compound).[11] Determine the IC50 value from this competitive binding curve.[11] The relative binding affinity (RBA) can be calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.

Caption: Competitive Binding at the Estrogen Receptor.

Genotoxic Potential: Quinone Formation and DNA Adducts

A critical aspect of catechol estrogen action is its potential for metabolic activation into reactive quinones, which can covalently bind to DNA, forming adducts.

Redox Cycling and Quinone Formation: Like other catechols, 2-OHE2 can undergo a one-electron oxidation to form a semiquinone radical, which can then be further oxidized to a highly reactive ortho-quinone (2,3-quinone).[2][12][13] This redox cycling process can also generate reactive oxygen species (ROS) such as superoxide radicals.[12][13]

DNA Adduct Formation: The electrophilic 2,3-quinone can react with nucleophilic sites on DNA bases, particularly the exocyclic amino groups of guanine and adenine, to form stable DNA adducts.[13][14] However, the formation of these adducts from 2-OHE2 is considered less efficient and the resulting adducts less harmful than those derived from 4-hydroxyestradiol (4-OHE2).[14][15] The quinones from 4-OHE2 are more likely to form depurinating adducts, which lead to apurinic sites in the DNA—a highly mutagenic lesion.[13][15][16] This difference is a key reason why the 2-hydroxylation pathway is often considered protective or benign, while the 4-hydroxylation pathway is more strongly linked to carcinogenesis.[14][15]

Caption: Genotoxicity via Quinone Formation.

Antioxidant and Pro-oxidant Mechanisms

2-OHE2 exhibits a dual-edged sword activity concerning oxidative stress, acting as both a potent antioxidant and a potential source of pro-oxidant molecules.

Antioxidant Activity: As a catechol, 2-OHE2 is a powerful radical-trapping antioxidant.[2][17] It effectively protects against lipid peroxidation in cellular membranes and can directly inhibit ferroptosis, an iron-dependent form of cell death.[2][17][18] This protective effect is significantly more potent than that of its parent hormone, estradiol.[17] This antioxidant capacity contributes to its neuroprotective and cardiovascular-protective effects by mitigating oxidative damage in vascular and neural cells.[1]

Pro-oxidant Activity: The same redox cycling that leads to quinone formation also generates ROS as a byproduct.[12] In certain cellular contexts, particularly in the presence of metal ions like copper, this can lead to an increase in oxidative stress, causing oxidative DNA damage and apoptosis.[12] This pro-oxidant effect has been observed in human mammary epithelial cells.[12] The balance between the antioxidant and pro-oxidant effects of 2-OHE2 likely depends on the specific cellular environment, including the presence of metabolizing enzymes and metal ions.

Experimental Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This protocol measures malondialdehyde (MDA), a major byproduct of lipid peroxidation, as an indicator of oxidative stress.[17]

Objective: To quantify lipid peroxidation in a biological sample (e.g., liver microsomes) after treatment with 2-OHE2 and an oxidizing agent.

Materials:

-

Biological Sample (e.g., rat liver microsomes)

-

Inducing Agents (e.g., Fe²⁺/ascorbate or Fe³⁺/ADP/NADPH)[17]

-

This compound

-

Thiobarbituric Acid (TBA) solution

-

Trichloroacetic Acid (TCA) solution

-

Butylated Hydroxytoluene (BHT) (to prevent further oxidation during the assay)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare liver microsomes from tissue homogenates via differential centrifugation.

-

Induction of Peroxidation: Incubate the microsomal suspension with an inducing agent (e.g., Fe²⁺/ascorbate) in the presence and absence of various concentrations of 2-OHE2.[17]

-

Reaction Termination: Stop the reaction by adding TCA solution, which precipitates proteins.

-

TBARS Reaction: Add TBA solution and BHT to the mixture. Heat at 95-100°C for 30-60 minutes. This allows MDA in the sample to react with TBA to form a pink-colored MDA-TBA adduct.

-

Measurement: Cool the samples and centrifuge to pellet the precipitated protein. Measure the absorbance of the supernatant at 532 nm.

-

Quantification: Calculate the concentration of MDA using a standard curve prepared with an MDA standard (e.g., 1,1,3,3-tetramethoxypropane). The results are typically expressed as nmol of MDA per mg of protein. A decrease in absorbance in the 2-OHE2-treated samples compared to the control indicates an antioxidant effect.

Caption: Dual Antioxidant and Pro-oxidant Roles of 2-OHE2.

Non-Genomic and Off-Target Signaling

Beyond its interaction with nuclear estrogen receptors, 2-OHE2 engages with other signaling systems, contributing to its diverse physiological effects.

G-Protein Coupled Estrogen Receptor (GPER): 2-OHE2 is reported to have a low binding affinity for GPER (in the range of 0.1–1 µM) and may function as a weak antagonist at this receptor.[19][20] This is in contrast to its metabolite, 2-methoxyestradiol, which is a GPER agonist.[19] GPER mediates rapid, non-genomic estrogen signaling, and antagonism by 2-OHE2 could modulate these pathways.[21]

Catecholaminergic System: The structural similarity of 2-OHE2 to catecholamine neurotransmitters (like dopamine and norepinephrine) allows it to interact with their metabolic pathways and receptors.

-

COMT Inhibition: It competes with catecholamines for the active site of COMT, acting as a competitive inhibitor.[2]

-

Receptor Binding: 2-OHE2 has been found to bind to the D₂ dopamine receptor with approximately 50% of the affinity of dopamine itself.[2] It also binds to the α₁-adrenergic receptor.[2] These interactions suggest that 2-OHE2 could directly modulate neurotransmission in the central nervous system and periphery.

Caption: Interaction of 2-OHE2 with GPER Signaling.

Conclusion

The is remarkably complex and context-dependent. It is not merely an inactive metabolite but a bioactive molecule with a distinct signaling profile. Its low affinity for nuclear estrogen receptors positions it as a weak estrogen and potential antagonist to estradiol, which may confer protection against hormone-driven proliferation. Simultaneously, its catechol structure endows it with potent antioxidant capabilities that are beneficial for cardiovascular and neuronal health. However, this same structure is a liability, allowing for conversion to reactive quinones that can damage DNA, although this pathway appears less carcinogenic than that of 4-hydroxyestradiol. Finally, its ability to interact with GPER and the catecholaminergic system opens further avenues of action independent of classical estrogen signaling. A comprehensive understanding of these multifaceted mechanisms is critical for researchers and clinicians interested in the role of estrogen metabolism in health and disease, and for the development of novel therapeutic strategies.

References

- 1. This compound | Rupa Health [rupahealth.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - LKT Labs [lktlabs.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. swintegrativemedicine.com [swintegrativemedicine.com]

- 8. Circulating 2-hydroxy and 16-α hydroxy estrone levels and risk of breast cancer among postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Binding of this compound and 4-hydroxyestradiol to the estrogen receptor of MCF-7 cells in cytosolic extracts and in nuclei of intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. This compound induces oxidative DNA damage and apoptosis in human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Potential Mechanisms of Estrogen Quinone Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Depurinating estrogen–DNA adducts in the etiology and prevention of breast and other human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antioxidant effects of estradiol and this compound on iron-induced lipid peroxidation of rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Estradiol - Wikipedia [en.wikipedia.org]

- 19. G Protein–Coupled Estrogen Receptor GPER: Molecular Pharmacology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The G protein-coupled oestrogen receptor GPER in health and disease: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Signaling, physiological functions and clinical relevance of the G protein-coupled estrogen receptor GPER - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydroxyestradiol Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyestradiol (2-OH-E2) is a major endogenous metabolite of estradiol, formed through the hydroxylation of the parent hormone at the C2 position of the aromatic A ring. This catechol estrogen plays a significant role in various physiological and pathological processes, and its biological activity is intrinsically linked to its affinity for various nuclear and membrane-bound receptors. This technical guide provides a comprehensive overview of the receptor binding affinity of this compound, with a focus on quantitative data, detailed experimental methodologies, and relevant signaling pathways.

Data Presentation: Receptor Binding Affinity of this compound

The binding affinity of this compound has been characterized for several receptors. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Estrogen Receptor (ER) Binding Affinity of this compound

| Receptor Subtype | Ligand | Method | Tissue/Cell Line | Affinity Metric | Value | Relative Binding Affinity (RBA) vs. Estradiol (E2=100%) |

| ERα | This compound | Competitive Radioligand Binding Assay | Human Breast Cancer Cytosol | Ki | 0.94 nM | Indistinguishable from Estradiol[1] |

| ERα | This compound | Competitive Binding Assay | MCF-7 Breast Cancer Cells (Cytosol) | - | - | 23%[2] |

| ERα | This compound | Nuclear Binding Assay | MCF-7 Breast Cancer Cells (Intact) | Kd | 0.31 nM | 25%[2] |

| ERα | This compound | Competitive Radioligand Binding Assay | Rat Uterine Cytosol | - | - | 7-81% (mean 22%)[3] |

| ERβ | This compound | Competitive Radioligand Binding Assay | Recombinant Human | - | - | 11-35%[3] |

Table 2: Other Receptor Binding Affinities of this compound

| Receptor | Ligand | Method | Tissue/Cell Line | Affinity Metric | Value | Notes |

| G Protein-Coupled Estrogen Receptor (GPER) | This compound | Competitive Binding Assay | Zebrafish | - | - | Acts as a GPER antagonist[4] |

| G Protein-Coupled Estrogen Receptor (GPER) | This compound | Radioligand Binding Assay | - | - | Low affinity (>10 µM)[2] | |

| Androgen Receptor (AR) | This compound | Not specified | - | - | Negligible | Estradiol itself has very low affinity for AR[5][6] |

| Progesterone Receptor (PR) | This compound | Not specified | - | - | Negligible | No direct binding reported; estrogens can influence PR expression |

| Glucocorticoid Receptor (GR) | This compound | Not specified | - | - | Negligible | No direct binding reported; estrogens can modulate GR expression and function[7] |

| α1-Adrenergic Receptor | This compound | Not specified | - | - | Micromolar range | Slightly more than half the affinity of norepinephrine |

| D2 Dopamine Receptor | This compound | Spiperone Displacement Assay | - | - | Micromolar range | Approximately 50% of the affinity of dopamine |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the determination of this compound receptor binding affinity.

Competitive Radioligand Binding Assay for Estrogen Receptors

This assay determines the relative binding affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-estradiol) for binding to the estrogen receptor.

Materials:

-

TEDG Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM Dithiothreitol (DTT), 10% glycerol, pH 7.4. DTT should be added just before use.

-

Radiolabeled Ligand: [3H]-17β-estradiol.

-

Unlabeled Ligand: 17β-estradiol (for determining non-specific binding and as a standard competitor).

-

Test Compound: this compound.

-

Receptor Source: Rat uterine cytosol or recombinant human ERα/ERβ.

-

Dextran-Coated Charcoal (DCC): To separate bound from free radioligand.

-

Scintillation fluid and vials.

-

Microcentrifuge tubes.

Procedure:

-

Preparation of Receptor Cytosol (from Rat Uteri):

-

Uteri are obtained from female rats ovariectomized 7-10 days prior to the experiment.

-

Uteri are homogenized in ice-cold TEDG buffer.

-

The homogenate is centrifuged at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.

-

The supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C.

-

The resulting supernatant is the cytosol containing the estrogen receptors. The protein concentration is determined using a standard protein assay.

-

-

Binding Assay:

-

Assay tubes are prepared in triplicate for total binding, non-specific binding, and for each concentration of the competitor (this compound).

-

Total Binding: Add a fixed concentration of [3H]-estradiol to the receptor preparation in TEDG buffer.

-

Non-Specific Binding: Add the same concentration of [3H]-estradiol plus a 100-fold excess of unlabeled estradiol to the receptor preparation.

-

Competition: Add the fixed concentration of [3H]-estradiol and varying concentrations of this compound to the receptor preparation.

-

Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add dextran-coated charcoal to each tube to adsorb the unbound radioligand.

-

Incubate on ice for a short period (e.g., 15 minutes) with occasional vortexing.

-

Centrifuge at low speed to pellet the charcoal.

-

-

Quantification:

-

Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials.

-

Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Sucrose Density Gradient Centrifugation

This technique is used to separate macromolecules based on their size and shape. In the context of receptor binding, it can be used to identify the receptor-ligand complex and determine its sedimentation coefficient.

Materials:

-

Sucrose Solutions: Prepare linear gradients of sucrose (e.g., 10-30% or 5-20%) in a suitable buffer (e.g., TEDG).

-

Receptor-Ligand Complex: Prepared as in the binding assay by incubating the receptor source with the radiolabeled ligand.

-

Ultracentrifuge with a swinging-bucket rotor.

-

Gradient maker and fraction collector.

Procedure:

-

Gradient Preparation:

-

Linear sucrose gradients are prepared in ultracentrifuge tubes using a gradient maker.

-

-

Sample Loading:

-

A small volume of the incubated receptor-ligand mixture is carefully layered on top of the sucrose gradient.

-

-

Centrifugation:

-

The tubes are centrifuged at high speed (e.g., 200,000 x g) for a specified time (e.g., 16-18 hours) at 4°C.

-

-

Fraction Collection:

-

After centrifugation, fractions are collected from the bottom of the tube using a fraction collector.

-

-

Radioactivity Measurement:

-

The radioactivity in each fraction is measured using a scintillation counter.

-

-

Data Analysis:

-

The radioactivity is plotted against the fraction number. The peak of radioactivity indicates the position of the receptor-ligand complex in the gradient.

-

The sedimentation coefficient (S value) can be determined by comparing the position of the peak to that of known standards run in parallel gradients.

-

Signaling Pathways and Experimental Workflows

Competitive Radioligand Binding Assay Workflow

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. G Protein–Coupled Estrogen Receptor GPER: Molecular Pharmacology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

- 4. Twenty years of the G protein-coupled estrogen receptor GPER: historical and personal perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From estrogen to androgen receptor: A new pathway for sex hormones in prostate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interactions between androgen and estrogen receptors and the effects on their transactivational properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GPER - Wikipedia [en.wikipedia.org]

The Pharmacokinetics of 2-Hydroxyestradiol in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyestradiol (2-OHE2) is a major endogenous metabolite of estradiol, formed through hydroxylation by cytochrome P450 enzymes, primarily in the liver.[1][2] As a catechol estrogen, 2-OHE2 possesses a unique biological profile, distinct from its parent hormone. While it exhibits weaker affinity for estrogen receptors, it plays a significant role in various physiological and pathological processes, including intracellular signaling and the potential inhibition of tumor formation.[1] Understanding the pharmacokinetic profile of 2-OHE2 in preclinical animal models is crucial for elucidating its mechanism of action and evaluating its therapeutic potential. This technical guide provides a comprehensive overview of the available pharmacokinetic data, detailed experimental methodologies, and relevant biological pathways of this compound in animal models.

Quantitative Pharmacokinetic Data

Pharmacokinetic studies specifically detailing the parameters of this compound in animal models are limited. However, a key study by Emons et al. (1982) provides valuable insights into the serum concentrations and half-life of 2-OHE2 in male rats following subcutaneous administration.

Table 1: Pharmacokinetic Parameters of this compound in Male Rats

| Parameter | Value | Animal Model | Route of Administration | Dosage | Reference |

| Cmax (Maximum Serum Concentration) | Up to 9 ng/mL | Male Rats | Subcutaneous | 150 µg | [3] |

| Tmax (Time to Maximum Concentration) | Not Reported | Male Rats | Subcutaneous | 150 µg | [3] |

| AUC (Area Under the Curve) | Not Reported | Male Rats | Subcutaneous | 150 µg | [3] |

| Half-life (t½) | < 1 hour | Male Rats | Subcutaneous | 150 µg | [3] |

Note: The study reported a bolus-like elevation in serum concentrations, suggesting a rapid absorption and elimination profile.[3]

Experimental Protocols

The following sections outline detailed methodologies for conducting pharmacokinetic studies of this compound in animal models, based on established protocols for estrogen analysis.

Animal Model and Dosing

A typical pharmacokinetic study would utilize adult male or female rats (e.g., Sprague-Dawley strain). The choice of sex may depend on the specific research question, as hormonal differences can influence drug metabolism.

Experimental Workflow for a Pharmacokinetic Study of this compound

Caption: Workflow of a typical pharmacokinetic study.

Dosing Regimen:

-

Compound Preparation: this compound can be dissolved in a vehicle such as sesame oil/ethanol/ascorbic acid (97.5/2.5/0.1; vol/vol/wt) for subcutaneous injection.[3]

-

Administration: A single dose of 150 µg of this compound is administered subcutaneously.[3]

Blood Sampling and Plasma Preparation

-

Sampling: Serial blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

-

Plasma Separation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged at 4°C to separate the plasma. The plasma is then stored at -80°C until analysis.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound in biological matrices.[4][5]

Sample Preparation for LC-MS/MS Analysis

Caption: Sample preparation workflow for LC-MS/MS.

-

Protein Precipitation: To 100 µL of plasma, an internal standard (e.g., deuterated 2-OHE2) is added, followed by a protein precipitating agent like acetonitrile. The sample is vortexed and centrifuged to pellet the precipitated proteins.

-

Solid Phase Extraction (SPE): The supernatant is loaded onto a conditioned SPE cartridge (e.g., C18). The cartridge is washed to remove interferences, and this compound is then eluted with an appropriate solvent (e.g., methanol).

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions (Illustrative Example):

-

Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of water and methanol containing a modifier like ammonium fluoride to enhance ionization.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

Signaling and Metabolic Pathways

This compound is a key intermediate in the metabolic cascade of estradiol. Its formation and subsequent metabolism are critical determinants of its biological activity and clearance.

Metabolic Pathway of Estradiol to 2-Methoxyestradiol

References

- 1. 2-Methoxyestradiol and Disorders of Female Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of free catecholestrogens and catecholestrogen benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.vu.nl [research.vu.nl]

- 5. High throughput LC-MS/MS method for steroid hormone analysis in rat liver and plasma - unraveling methodological challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile of 2-Hydroxyestradiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyestradiol (2-OHE2) is a major endogenous metabolite of 17β-estradiol (E2), formed through hydroxylation at the C-2 position of the steroid A-ring. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP3A4, in the liver and other extrahepatic tissues[1]. As a catechol estrogen, 2-OHE2 possesses a unique biochemical profile that distinguishes it from its parent hormone. While it exhibits weak estrogenic activity, its toxicological properties, particularly its role in carcinogenesis, have been a subject of considerable research. This technical guide provides a comprehensive overview of the toxicological profile of 2-OHE2, summarizing key data, detailing experimental methodologies, and visualizing relevant biological pathways.

General Toxicity and Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. In human mammary epithelial cells (MCF-10A), 2-OHE2 treatment has been shown to induce cytotoxicity[2][3][4][5]. The cytotoxic potential of 2-OHE2 is often linked to its ability to generate reactive oxygen species (ROS) through redox cycling, leading to cellular damage.

Quantitative Cytotoxicity Data

| Cell Line | Assay | Endpoint | Concentration | Result | Reference |

| MCF-10A | Not Specified | Cytotoxicity | Not Specified | Induced cytotoxicity | [2][4] |

| H-4-II-E (hepatoma) | Ferroptosis Assay | Cell Protection | Dose-dependent | Protected against erastin/RSL3-induced ferroptosis | [6] |

| HuH-7 (hepatoma) | Ferroptosis Assay | Cell Protection | Dose-dependent | Protected against erastin/RSL3-induced ferroptosis | [6] |

| Endometriotic cells | Proliferation Assay | Cell Proliferation | Pharmacologic doses | Inhibited cell growth | [7] |

| Endometriotic cells | Proliferation Assay | Cell Proliferation | Lower concentrations | Stimulated cell proliferation | [7] |

Genotoxicity

This compound is considered a genotoxic compound, primarily through its capacity to induce oxidative DNA damage. This genotoxicity is a key factor in its proposed role in estrogen-induced carcinogenesis[2][3][4][5].

Mechanisms of Genotoxicity

The primary mechanism of 2-OHE2-induced genotoxicity involves the generation of reactive oxygen species (ROS) through a process of redox cycling. 2-OHE2 can be oxidized to a semiquinone and then to a quinone, a reaction that can be catalyzed by enzymes like cytochrome P450. This process generates superoxide radicals, which can lead to the formation of other ROS, such as hydrogen peroxide and hydroxyl radicals. These highly reactive species can then interact with DNA, causing various forms of damage.

Oxidative DNA Damage

Studies have demonstrated that 2-OHE2 can induce the formation of 8-oxo-7,8-dihydroxy-2'-deoxyguanosine (8-oxo-dG), a marker of oxidative DNA damage, in cultured human mammary epithelial cells (MCF-10A)[2][4]. Furthermore, in the presence of cupric ions, 2-OHE2 has been shown to cause strand scission in φX174 phage DNA and oxidative base modifications in calf thymus DNA[2][3][4][5].

DNA Adducts

This compound has been reported to react with DNA to form stable adducts, further contributing to its genotoxic potential[2][4].

Carcinogenicity

The role of this compound in carcinogenesis is complex and appears to be context-dependent. While its genotoxic properties suggest a potential role in tumor initiation, some studies also indicate that it may have protective effects against certain cancers.

Dual Role in Carcinogenesis

Estradiol metabolites, including 2-OHE2, are suggested to have dual roles in carcinogenesis. They can cause oxidative DNA damage that may lead to cancerous changes, but they also have potential anticarcinogenic effects by inducing cell cycle arrest or apoptosis in cancer cells through nitro-oxidative stress[8]. The balance between these opposing effects likely influences the ultimate outcome. In contrast to other estrogen metabolites that might promote tumorigenesis, 2-OHE2 is generally considered to have protective effects against breast cancer[8].

Reproductive and Developmental Toxicity

Limited specific data is available on the reproductive and developmental toxicity of this compound itself. However, information can be inferred from studies on its parent compound, estradiol, and from regulatory guidelines for reproductive toxicity testing. Standardized testing protocols, such as those outlined by the OECD (Organisation for Economic Co-operation and Development), are used to assess the potential effects of chemicals on reproductive function and development[3][9][10][11][12][13][14][15][16][17][18]. These multi-generational studies in animal models evaluate a wide range of endpoints, including fertility, gestation, and offspring viability and development.

Endocrine-Disrupting Effects

As a metabolite of estradiol, this compound inherently interacts with the endocrine system. However, its activity is significantly different from that of its parent hormone.

Estrogen Receptor Binding and Activity

This compound has a much weaker binding affinity for estrogen receptors (ERα and ERβ) compared to estradiol[8]. This weak binding and its ability to be rapidly metabolized contribute to its minimal direct estrogenic activity. By binding weakly to estrogen receptors, 2-OHE2 may reduce the proliferative effects of the more potent estradiol on tissues like the breast[8].

Interaction with Catecholamine Systems

2-OHE2 can interact with catecholamine systems by influencing enzymes such as catechol-O-methyltransferase (COMT) and tyrosine hydroxylase, which are involved in the metabolism of catecholamines[8].

Signaling Pathways

The toxicological and biological effects of this compound are mediated through various signaling pathways. A key pathway implicated in its mechanism of action involves the generation of reactive oxygen species and the subsequent induction of apoptosis. There is also evidence suggesting an interplay with the PI3K/Akt signaling cascade.

ROS-Mediated Apoptosis

The production of ROS by 2-OHE2 can lead to the disruption of the mitochondrial transmembrane potential, a key event in the intrinsic pathway of apoptosis[2][4]. This disruption can trigger the release of pro-apoptotic factors from the mitochondria, ultimately leading to the activation of caspases and programmed cell death.

Figure 1: Simplified pathway of this compound-induced ROS production and apoptosis.

PI3K/Akt Signaling Pathway

While the direct activation of the PI3K/Akt pathway by 2-OHE2 is not definitively established, studies on its parent compound, estradiol, and other metabolites suggest a potential role for this pathway in mediating cellular responses[11][12][19][20][21]. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Its activation by estrogens can be both estrogen receptor-dependent and -independent[21]. It is plausible that the effects of 2-OHE2, particularly its influence on cell proliferation and apoptosis, may involve modulation of this pathway, potentially through crosstalk with ROS signaling.

Figure 2: Potential involvement of the PI3K/Akt pathway in the cellular effects of this compound.

Experimental Protocols

Cell Viability Assay (General Protocol)

-

Cell Culture: Plate cells (e.g., MCF-10A) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Assay: Add a viability reagent (e.g., MTT, XTT, or a reagent for a fluorescence-based assay) to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Figure 3: General workflow for a cell viability assay.

Comet Assay for DNA Damage (Alkaline Protocol)

-

Cell Preparation: Prepare a single-cell suspension from the treated and control cells.

-

Slide Preparation: Mix the cell suspension with low-melting-point agarose and spread it on a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving the nuclear DNA.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using specialized software[2][8][22][23][24].

Figure 4: Workflow for the alkaline comet assay.

Conclusion